molecular formula C23H24N2O4S2 B2958777 N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251675-60-1

N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2958777
CAS No.: 1251675-60-1
M. Wt: 456.58
InChI Key: NCDYUAPXXZUWOG-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a 2,3-dihydro-1H-indenyl group at the N-position and a sulfamoyl moiety substituted with a 4-ethoxyphenyl and methyl group. The compound’s design integrates sulfonamide and carboxamide pharmacophores, which are common in drug discovery for enhancing target binding and metabolic stability .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-3-29-20-11-9-19(10-12-20)25(2)31(27,28)21-13-14-30-22(21)23(26)24-18-8-7-16-5-4-6-17(16)15-18/h7-15H,3-6H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDYUAPXXZUWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indene and thiophene intermediates, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes, depending on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed analysis:

Core Scaffold Comparison

  • Thiophene-2-carboxamide backbone : Shared with N-[(5-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL)methyl]thiophene-2-carboxamide (PubChem), which replaces the indenyl group with a triazole-linked indole. This substitution reduces steric hindrance but may compromise lipophilicity .
  • Sulfamoyl group: The 4-ethoxyphenyl-methyl substitution in the target compound contrasts with fluorophenyl groups in analogs like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (MedChemComm). The ethoxy group may enhance metabolic stability compared to fluorine’s electronegative effects .

Functional Group Analysis

Compound Core Structure Key Substituents Synthetic Complexity
Target Compound Thiophene-2-carboxamide 2,3-Dihydroindenyl, 4-ethoxyphenyl-sulfamoyl High (multi-step coupling)
PubChem Analog Triazole-thiophene 4-Fluorophenyl, indole-2-oxoethyl Moderate (Suzuki coupling)
MedChemComm Example Furopyridine-carboxamide 4-Fluorophenyl, trifluoroethylamino High (Pd-catalyzed cross-coupling)

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 2,3-dihydroindenyl group in the target compound likely increases logP compared to the trifluoroethylamino group in 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide, which has higher polarity .
  • Metabolic Stability : The ethoxy group in the target compound may resist oxidative metabolism better than the methylcyclopropyl carbamoyl group in MedChemComm analogs .

Research Findings and Limitations

  • Biological Data Gap : Unlike fluorophenyl-substituted analogs (e.g., IC₅₀ = 12 nM for kinase inhibition in ), the target compound’s activity remains uncharacterized.
  • Synthetic Challenges : The indenyl group’s steric bulk may complicate purification, as seen in Patent WO2013/004459, where chromatography was required .

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex compound with potential biological activities that warrant detailed investigation. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanism of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features several key structural components that contribute to its biological activity:

  • Indene Ring : The 2,3-dihydro-1H-indene moiety is known for its role in various pharmacological activities.
  • Thiophene Ring : This five-membered ring containing sulfur is associated with diverse biological properties.
  • Sulfamoyl Group : This functional group enhances the compound's solubility and bioactivity.

Molecular Properties

PropertyValue
Molecular Weight412.5 g/mol
XLogP3-AA5.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The indane and ethoxyphenyl groups may facilitate binding to molecular targets, influencing the compound's efficacy and selectivity in various biological contexts.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar thiophene derivatives against resistant bacterial strains. For example, compounds structurally analogous to this compound have shown significant activity against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising antibacterial properties .

Anticancer Potential

Research into thiazolidinone derivatives has indicated that compounds with similar structural characteristics exhibit anticancer activities. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the thiophene ring could enhance anticancer efficacy .

Case Studies

  • Antibacterial Efficacy Against ESBL-Producing Bacteria :
    • Compounds related to this compound were tested against resistant strains.
    • Results indicated a significant increase in the zone of inhibition correlating with higher concentrations of the compound .
  • Anticancer Activity :
    • A study on thiazolidinone derivatives demonstrated their ability to inhibit RET kinase activity, a target for cancer therapy.
    • The findings suggest that similar compounds could be investigated for their potential as multi-target enzyme inhibitors in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how should its purity be validated?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the thiophene ring, followed by sulfamoylation and carboxamide coupling. Key steps include:

  • Sulfamoylation using chlorosulfonation reagents under controlled temperatures (0–5°C) to minimize side reactions .
  • Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) to attach the indene moiety .
  • Purification via column chromatography or recrystallization.
    • Characterization : Validate purity using HPLC (≥95% purity threshold) and confirm structure via 1H^1H/13C^{13}C NMR spectroscopy. Compare melting points and retention factors (Rf) with literature values for intermediates .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to potential dust inhalation risks .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous rinses to prevent environmental contamination .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can structural ambiguities in spectroscopic data (e.g., NMR or X-ray crystallography) be resolved?

  • Methodological Answer :

  • NMR Ambiguities : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm coupling between the sulfamoyl group and thiophene ring .
  • Crystallographic Challenges : Refine crystal structures using programs like SHELXL ( ). Key parameters:
  • Apply restraints for disordered ethoxyphenyl groups.
  • Validate hydrogen bonding networks via difference Fourier maps .

Q. How can researchers design experiments to analyze the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro Assays : Use Caco-2 cell monolayers to assess permeability. Include positive controls (e.g., propranolol for high permeability) and validate with LC-MS/MS quantification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC-UV. Calculate half-life (t1/2t_{1/2}) using nonlinear regression .
  • Protein Binding : Employ equilibrium dialysis with 14C^{14}C-labeled compound and quantify unbound fraction via scintillation counting .

Q. What strategies can address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For receptor-binding studies, use a radioligand displacement assay with KiK_i calculations to normalize batch variations .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s dd) to evaluate effect sizes across published datasets, controlling for outliers .

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